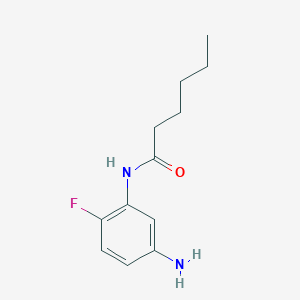

N-(5-Amino-2-fluorophenyl)hexanamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(5-amino-2-fluorophenyl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c1-2-3-4-5-12(16)15-11-8-9(14)6-7-10(11)13/h6-8H,2-5,14H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLJIXMVXOOHSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Amide Formation via Coupling of 5-Amino-2-fluoroaniline with Hexanoyl Chloride

A classical approach involves reacting 5-amino-2-fluoroaniline with hexanoyl chloride under controlled conditions:

- Reagents and conditions : 5-amino-2-fluoroaniline is dissolved in an inert solvent such as dichloromethane or tetrahydrofuran, cooled to 0 °C.

- Hexanoyl chloride is added dropwise with a base (e.g., triethylamine) to scavenge the HCl formed.

- The reaction mixture is stirred at low temperature initially, then allowed to warm to room temperature to complete the amide bond formation.

- The product is isolated by aqueous workup and purified by recrystallization or chromatography.

This method provides a straightforward route with typically good yields and high purity.

Hydrazide Intermediate Route and Cyclization

Inspired by fluorine-containing analogues synthesis reported for related compounds, a two-step approach can be used:

- Step 1: Formation of amide hydrazide intermediate by reacting the corresponding acid chloride or ester of hexanoic acid with hydrazine hydrate.

- Step 2: Cyclization or further functionalization to introduce the amino group on the aromatic ring or to stabilize the intermediate.

This method, while more complex, allows for selective functional group transformations and has been used successfully in synthesizing fluorinated amides with high regioselectivity and yield (up to ~86% in related systems).

Direct N-Amination of Fluorinated Anilines

A more specialized method involves the direct N-amination of fluorinated aniline derivatives:

- The anion of 5-fluoroaniline is generated under basic conditions.

- Amination reagents such as hydroxylamine-O-sulphonic acid are introduced to install the amino group directly on the nitrogen.

- This method avoids ring cleavage and recyclization steps, simplifying the synthesis but may require careful control of reaction conditions to prevent side reactions.

This approach has been demonstrated in related fluorinated compounds but may have limitations in yield and purity depending on substrate sensitivity.

Reaction Conditions and Purification

- Atmosphere : Reactions sensitive to moisture or air are performed under inert atmosphere (argon or nitrogen) using oven-dried glassware to prevent hydrolysis or oxidation.

- Temperature : Typically, low temperatures (0 °C to room temperature) are employed during acylation to control reaction rates and minimize side reactions.

- Purification : Flash chromatography on silica gel using mixtures of ethyl acetate and hexanes is common. Preparative reverse-phase HPLC can be used for higher purity requirements.

Data Table Summarizing Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amide Formation (Acylation) | 5-amino-2-fluoroaniline + hexanoyl chloride, base, 0 °C to RT | 70-90 | Straightforward, widely used |

| Hydrazide Intermediate Route | Hexanoic acid derivative + hydrazine hydrate, reflux cyclization | ~86 | Allows selective functionalization |

| Direct N-Amination | Fluoroaniline anion + hydroxylamine-O-sulphonic acid, basic conditions | Variable | Avoids ring cleavage, requires optimization |

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Amino-2-fluorophenyl)hexanamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(5-Amino-2-fluorophenyl)hexanamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of protein interactions and functions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(5-Amino-2-fluorophenyl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Hexanamide Derivatives with Aromatic Amine Substituents

N-[2-(1H-Indol-3-yl)ethyl]hexanamide (Compound A)

- Structure : Features a hexanamide chain linked to a tryptamine-derived indole group.

- Activity : Demonstrated anti-parasitic activity against Plasmodium falciparum (malaria parasite) in vitro, likely targeting PfCDPK1 kinase .

- Comparison: Unlike N-(5-Amino-2-fluorophenyl)hexanamide, Compound A’s indole group may enhance hydrophobic interactions with biological targets. The fluorine in the target compound could improve metabolic stability by reducing oxidative degradation.

6-(Acetylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide

- Structure: Contains a thiadiazole ring (electron-withdrawing) and an acetylated amino group on the hexanamide chain.

- Activity: Thiadiazole derivatives are known for antimicrobial and anticancer properties. The thiadiazole moiety may enhance solubility in polar solvents compared to the fluorophenyl group .

Fluorophenyl-Based Amides with Varied Acyl Groups

N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide

- Structure: Propanamide chain with a 2-methoxyphenoxy substituent.

- Properties: Molecular weight 304.32 g/mol, purity ≥95% .

- Comparison : The shorter propanamide chain (vs. hexanamide) reduces molecular weight but may decrease binding affinity in hydrophobic pockets.

N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-acetamide

Complex Hexanamide Derivatives with Heterocyclic Moieties

Hexanamide, 3-amino-N-[(5S)-2-[(aminocarbonyl)amino]-1,4,5,6-tetrahydro-6-oxo-5-pyrimidinyl]-6-[(aminoiminomethyl)amino]-N-methyl-, (3S)

- Structure : Includes pyrimidinyl and guanidine-like groups, increasing hydrogen-bonding capacity.

- Properties: Molecular weight 355.40 g/mol .

Data Table: Structural and Functional Comparison

Key Findings and Implications

Chain Length : Longer acyl chains (e.g., hexanamide) may improve binding to hydrophobic targets but reduce solubility.

Substituent Effects : Electron-withdrawing groups (e.g., fluorine, thiadiazole) enhance stability and target interaction.

Biologische Aktivität

N-(5-Amino-2-fluorophenyl)hexanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its synthesis, biological mechanisms, and applications based on current research findings.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 5-amino-2-fluoroaniline with hexanoyl chloride, typically in the presence of a base such as triethylamine. This process involves controlled conditions to ensure high yield and purity, followed by purification techniques like recrystallization or chromatography.

Chemical Formula : CHFNO

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to diverse effects depending on the cellular context. The compound has been investigated for its role in:

- Protein Interactions : It serves as a tool in studying protein functions and interactions.

- Quorum Sensing Inhibition : Similar compounds have shown potential in inhibiting quorum sensing in bacteria, suggesting that this compound may exhibit similar properties .

Antimicrobial Properties

Research indicates that this compound could act as an antimicrobial agent by inhibiting bacterial communication mechanisms (quorum sensing). This property is vital for developing new therapeutic strategies against bacterial infections .

Neuroprotective Effects

The compound's structural analogs have been studied for their neuroprotective effects, particularly in relation to neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated the ability to inhibit the production of β-amyloid peptides, which are implicated in Alzheimer's pathology .

Case Studies and Research Findings

- Quorum Sensing Inhibition :

- Neurodegenerative Disease Models :

- Pharmacokinetic Studies :

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential inhibition of bacterial quorum sensing mechanisms |

| Neuroprotective | Possible inhibition of β-amyloid peptide production |

| Enzyme Interaction | Modulation of enzyme activity through specific binding |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(5-Amino-2-fluorophenyl)hexanamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via amide coupling between hexanoic acid derivatives and 5-amino-2-fluorobenzene. Key steps include:

- Protecting the amino group (e.g., with Boc or acetyl groups) to prevent side reactions during coupling .

- Using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF to enhance reaction yield .

- Purification via column chromatography or recrystallization to isolate the product.

- Optimization Tips : Monitor reaction progress with TLC or LC-MS. Adjust stoichiometry (1.2–1.5 equivalents of acyl chloride) to drive completion .

Q. How should N-(5-Amino-2-fluorophenyl)hexanamide be handled to ensure safety and stability?

- Safety Protocols :

- Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS Category 2 for skin/eye irritation) .

- Use fume hoods to minimize inhalation of aerosols (GHS H335: respiratory irritation) .

- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis or oxidation .

Q. What spectroscopic techniques are critical for characterizing N-(5-Amino-2-fluorophenyl)hexanamide?

- 1H/13C NMR : Confirm structure via peaks for the hexanamide chain (δ 0.8–2.3 ppm) and aromatic protons (δ 6.5–7.5 ppm). Fluorine substituents split signals predictably .

- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic pattern .

Advanced Research Questions

Q. How do structural modifications (e.g., acyl chain length, substituents) in hexanamide derivatives affect cytotoxicity?

- SAR Insights :

- Reducing acyl chain length from C9 (capsaicin) to C5 (analog AN4) decreases cytotoxicity in hepatoma cells but retains partial activity .

- Electron-withdrawing groups (e.g., fluorine at ortho-position) enhance metabolic stability but may reduce membrane permeability .

Q. How can discrepancies in cytotoxicity data between in vitro models be resolved?

- Troubleshooting Steps :

- Validate cell line health (e.g., mycoplasma testing) and assay conditions (e.g., serum-free vs. serum-containing media).

- Normalize data to cell count (e.g., via ATP assays) rather than relying solely on optical density (MTT) .

- Perform dose-response curves (IC₅₀ calculations) to account for batch-to-batch variability .

Q. What advanced chromatographic methods are validated for impurity profiling of N-(5-Amino-2-fluorophenyl)hexanamide?

- HPLC Protocols :

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile phase: Gradient of acetonitrile/0.1% formic acid.

- Detection: UV at 254 nm for aromatic amines; relative response factors (RRF) for quantification .

- Impurity Limits : Total impurities ≤0.5% (pharmacopeial standards); individual impurities ≤0.1% .

Q. How can metabolic stability studies for N-(5-Amino-2-fluorophenyl)hexanamide be designed?

- Methodology :

- Incubate compound with liver microsomes (human/rat) at 37°C.

- Use NADPH-regenerating systems to simulate Phase I metabolism .

- Quantify parent compound depletion via LC-MS/MS over 60 minutes.

- Data Interpretation : Calculate intrinsic clearance (CLint) using the in vitro half-life .

Q. What computational strategies predict binding interactions of N-(5-Amino-2-fluorophenyl)hexanamide with biological targets?

- Approaches :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.